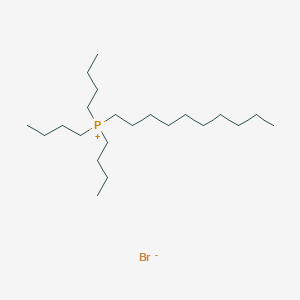
Tributyl(decyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(decyl)phosphonium bromide is a phosphonium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. Phosphonium-based ionic liquids are known for their thermal and chemical stability, making them suitable for various industrial applications .
Preparation Methods
Tributyl(decyl)phosphonium bromide can be synthesized by reacting tributyl phosphine with 1-bromodecane. The reaction is typically carried out at 140°C under a nitrogen atmosphere and stirred for 24 hours. After the reaction is complete, the mixture is vacuum distilled to remove any volatile components and excess 1-bromodecane . This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Tributyl(decyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfur compounds. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Tributyl(decyl)phosphonium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tributyl(decyl)phosphonium bromide exerts its effects is primarily through its ionic nature. The phosphonium cation interacts with various substrates, facilitating reactions such as oxidation and substitution. In desulfurization processes, it acts as a reaction-induced self-separation catalyst, enhancing the removal of sulfur compounds from crude oil .
Comparison with Similar Compounds
Tributyl(decyl)phosphonium bromide is unique among phosphonium-based ionic liquids due to its specific structure and properties. Similar compounds include:
Trihexyl tetradecyl phosphonium bromide: Used in oxidative desulfurization and has similar thermal stability.
Tributyl(carboxymethyl)phosphonium bromide: Acts as a catalyst in organic synthesis reactions.
These compounds share similar applications but differ in their specific chemical structures and reactivity.
Properties
Molecular Formula |
C22H48BrP |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
tributyl(decyl)phosphanium;bromide |
InChI |
InChI=1S/C22H48P.BrH/c1-5-9-13-14-15-16-17-18-22-23(19-10-6-2,20-11-7-3)21-12-8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XZWKMODPWAKGDP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















